molecular formula C6H3BrIN3 B1148761 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine CAS No. 1357946-54-3

5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1148761
CAS No.: 1357946-54-3
M. Wt: 323.919
InChI Key: PIMGBDMHFOJQMS-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C6H3BrIN3 and its molecular weight is 323.919. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial/Antioxidant Applications

A series of novel derivatives of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine linked with various sulfonamide derivatives were synthesized. These compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains compared to the standard drug, streptomycin. Additionally, they exhibited moderate to good antioxidant properties through DPPH and Superoxide radical scavenging assays, with compounds showing significant antioxidant activity (Variya, Panchal, & Patel, 2019).

Polyheterocyclic Ring Systems

Using 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor, new polyheterocyclic ring systems were constructed. These derivatives were evaluated for their in vitro antibacterial properties, showcasing the compound's utility in developing new antibacterial agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Antiproliferative Agents

Another study focused on the regioselective synthesis of 1-aryl-3, 5-bis(het)aryl pyrazole derivatives using this compound. These compounds were evaluated against various cancer cell lines, with certain derivatives showing significant cytotoxic effects against breast cancer and leukemic cells. This indicates the potential of these compounds as antiproliferative agents (Ananda et al., 2017).

Tyrosyl-tRNA Synthetase Inhibitors

A systematic approach was employed to synthesize novel 6-bromo-imidazo[4,5-b]pyridine derivatives based on this compound. These compounds were characterized and evaluated as potential inhibitors of tyrosyl-tRNA synthetase, a key enzyme in protein synthesis, showcasing the compound's application in developing new therapeutic agents (Jabri et al., 2023).

Mechanism of Action

Safety and Hazards

The safety data sheet for 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine indicates that it is hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed .

Properties

IUPAC Name

5-bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMGBDMHFOJQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(NN=C21)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.